garcimangosone D
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Garcimangosone D can be extracted from the peels of Garcinia mangostana using hot water extraction methods . The extraction process involves the use of solvents such as methanol and chloroform, followed by fractionation using techniques like Diaion HP-20 column chromatography .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the extraction methods used in research can be scaled up. These methods typically involve solvent extraction and chromatographic techniques to isolate the compound from the complex mixture of bioactive molecules present in mangosteen .
Chemical Reactions Analysis
Types of Reactions
Garcimangosone D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can affect the carbonyl groups in the benzophenone structure.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of benzophenone derivatives.
Medicine: Garcimangosone D exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development
Mechanism of Action
Garcimangosone D exerts its effects through various molecular targets and pathways:
Nitric Oxide Generation: It stimulates the production of nitric oxide, which has vasodilatory effects.
Inhibition of AGEs Formation: The compound inhibits the formation of AGEs by interacting with protein thiols and preventing protein aggregation.
Antioxidant Activity: This compound scavenges free radicals, thereby reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Aromadendrin-8-C-glucopyranoside
- Epicatechin
- 2,3′,4,5′,6-pentahydroxybenzophenone
- Maclurin-6-O-glucopyranoside (Rhodanthenone)
Uniqueness
Garcimangosone D is unique due to its specific benzophenone structure and its potent bioactive properties. Unlike some similar compounds, it has shown significant effects in inhibiting AGEs formation and stimulating nitric oxide production, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O9/c20-8-13-16(24)17(25)18(26)19(28-13)27-12-7-10(21)6-11(22)14(12)15(23)9-4-2-1-3-5-9/h1-7,13,16-22,24-26H,8H2/t13-,16-,17+,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXXIROIENJKKR-LQDZTQBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316658 | |
Record name | Garcimangosone D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356055-68-0 | |
Record name | Garcimangosone D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356055-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Garcimangosone D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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